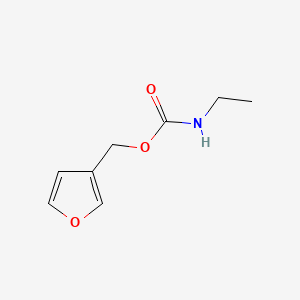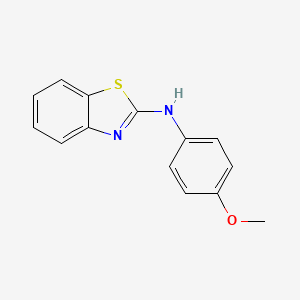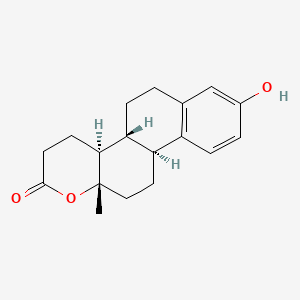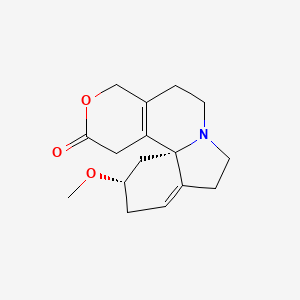
di(thiophen-3-yl)methanol
Vue d'ensemble
Description
di(thiophen-3-yl)methanol is an organic compound that belongs to the class of thiophene derivativesThis compound, in particular, has shown promise in various scientific research fields, including its potential anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: di(thiophen-3-yl)methanol can be synthesized through several methods. One common approach involves the reaction of thiophene with formaldehyde in the presence of a catalyst. This reaction typically proceeds under mild conditions and yields di(3-thienyl)methanol as the primary product .
Industrial Production Methods: While specific industrial production methods for di(3-thienyl)methanol are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction and the availability of starting materials make it feasible for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: di(thiophen-3-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl group and the thiophene rings.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form di(3-thienyl)ketone.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to yield di(3-thienyl)methane.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine, leading to the formation of halogenated derivatives.
Major Products: The major products formed from these reactions include di(3-thienyl)ketone, di(3-thienyl)methane, and various halogenated derivatives .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives.
Biology: di(thiophen-3-yl)methanol has shown potential as an antimicrobial and antiparasitic agent.
Medicine: The compound has demonstrated significant anticancer activity, particularly against brain cancer cell lines such as T98G.
Mécanisme D'action
The mechanism by which di(3-thienyl)methanol exerts its effects, particularly its anticancer activity, involves several pathways:
Cell Death Induction: di(thiophen-3-yl)methanol induces apoptosis (programmed cell death) in cancer cells through the activation of caspases and other apoptotic proteins.
Growth Inhibition: The compound inhibits cell proliferation by interfering with the cell cycle, leading to cell cycle arrest at specific phases.
Cytogenetic Damage: this compound causes cytogenetic damage, such as micronuclei formation, which contributes to its anticancer effects.
Comparaison Avec Des Composés Similaires
di(thiophen-3-yl)methanol can be compared with other thiophene derivatives to highlight its uniqueness:
Di(3-thienyl)methane: Similar in structure but lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
Thiophene: The parent compound, which serves as a precursor for various thiophene derivatives.
Thiazole Derivatives: While structurally different, thiazole derivatives share some biological activities with thiophene derivatives, such as antimicrobial and anticancer properties.
Propriétés
IUPAC Name |
di(thiophen-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS2/c10-9(7-1-3-11-5-7)8-2-4-12-6-8/h1-6,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUFQQNJNBFWNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(C2=CSC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185772 | |
| Record name | Di(3-thienyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31936-92-2 | |
| Record name | Di(3-thienyl)methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031936922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC149702 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149702 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Di(3-thienyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70185772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What were the key findings regarding the anticancer activity of Di(3-thienyl)methanol in the study?
A1: The study demonstrated that Di(3-thienyl)methanol exhibits promising anticancer activity against the T98G brain cancer cell line . Researchers observed that treatment with Di(3-thienyl)methanol led to:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]urea](/img/structure/B1215861.png)










